N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic carboxamide derivative featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 2. The molecule is further functionalized with an ethyl group and an imidazo[1,2-a]pyridin-3-ylmethyl moiety attached to the carboxamide nitrogen. The imidazopyridine scaffold may enhance binding affinity through π-π stacking and hydrogen bonding, while the thiadiazole ring contributes to metabolic stability and electronic properties.
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-3-7-13-15(23-19-18-13)16(22)20(4-2)11-12-10-17-14-8-5-6-9-21(12)14/h5-6,8-10H,3-4,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDXPQPUUZRHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N(CC)CC2=CN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine core, which is part of the structure of this compound, have been reported to have a wide range of applications in medicinal chemistry. They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators.
Mode of Action
Imidazo[1,2-a]pyridines, a core structure in this compound, have been reported to interact with their targets in various ways depending on the specific derivative.
Biological Activity
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNSO
- Molecular Weight : 286.39 g/mol
- CAS Number : 1448139-58-9
Research indicates that compounds containing imidazo[1,2-a]pyridine and thiadiazole moieties exhibit diverse biological activities. These include:
- Antiparasitic Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives can effectively target protozoan parasites like Trichomonas vaginalis and Entamoeba histolytica. The mechanism involves disruption of cellular processes essential for parasite survival .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers, suggesting its use in treating inflammatory diseases. Its action may involve modulation of cytokine production and inhibition of inflammatory pathways .
Anticancer Activity
The compound's anticancer properties have been evaluated through various studies. It has shown significant activity against multiple cancer cell lines:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 7.4 | Inhibition of tubulin polymerization |
| HT-29 (Colon Cancer) | 8.0 | Induction of apoptosis |
| Jurkat E6.1 (T-cell Leukemia) | 6.5 | Inhibition of Bcr-Abl protein kinase |
These findings suggest that the compound may exert its effects through interactions with specific protein targets involved in cell proliferation and survival .
Toxicity Studies
In exploratory toxicology studies, this compound was found to be non-toxic at therapeutic doses. No significant hepatic or renal toxicity was observed in animal models after prolonged exposure, indicating a favorable safety profile for further development .
Case Studies and Research Findings
- Study on Antiparasitic Effects :
-
Anti-inflammatory Research :
- Another research project investigated the anti-inflammatory properties of thiadiazole derivatives. The results indicated that these compounds could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting their potential use in managing inflammatory diseases such as arthritis and colitis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with six related carboxamide derivatives (Table 1). Key differences in heterocyclic cores, substituents, and hypothesized physicochemical properties are highlighted.
Table 1: Structural and Hypothetical Property Comparison
*Estimated using computational tools (e.g., ChemDraw).
Key Comparisons
Heterocyclic Core Variations The 1,2,3-thiadiazole core in the target compound is less common than 1,3-thiazole (e.g., ) or piperidine (e.g., ). The imidazo[1,2-a]pyridine substituent provides a bicyclic aromatic system absent in simpler heterocycles like pyridine () or pyrazolopyrimidine (). This may improve target binding through extended π-π interactions or allosteric effects.
Substituent Effects Propyl vs. Methyl/tert-Butyl: The 4-propyl group on the thiadiazole increases lipophilicity (logP ~3.8) compared to methyl-substituted analogs (logP ~2.5–2.9) . This could enhance membrane permeability but may reduce aqueous solubility. Imidazopyridinemethyl vs.
Pharmacological Implications The target compound’s N-ethyl group may reduce polarity relative to carboxamides with polar substituents (e.g., methyl ester in ), favoring blood-brain barrier penetration.
Research Findings and Hypothetical Activity
While experimental data for the target compound is unavailable, structural analogs suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
